1,3-Dibromo-2-chloro-5-nitrobenzene
Overview
Description
1,3-Dibromo-2-chloro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2ClNO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by bromine atoms, the hydrogen atom at position 2 is replaced by a chlorine atom, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-chloro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron (III) bromide to form 1,3-dibromobenzene.
Chlorination: The 1,3-dibromobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as iron (III) chloride to form 1,3-dibromo-2-chlorobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products depend on the substituent introduced.
Reduction: 1,3-Dibromo-2-chloro-5-aminobenzene.
Oxidation: Various oxidation products depending on the conditions used.
Scientific Research Applications
1,3-Dibromo-2-chloro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-chloro-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The bromine and chlorine atoms can also participate in substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
1,3-Dibromo-2-chloro-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.
1,3-Dibromo-2-chlorobenzene: Lacks the nitro group.
1,3-Dibromo-5-chlorobenzene: Lacks the nitro group and has a different substitution pattern
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHAFZIGAXKLGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293386 | |
Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-47-9 | |
Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20098-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2-chloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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